2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Description
2-Hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a rhodanine-based derivative characterized by:
- A benzoic acid core substituted with a hydroxyl group at position 2.
- A thiazolidinone ring (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) linked at position 5 of the benzoic acid.
- A (5Z)-configured 3-hydroxyphenylmethylidene group attached to the thiazolidinone.
This compound belongs to a class of molecules studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The Z-configuration of the methylidene group is critical for maintaining planar geometry and optimizing interactions with biological targets .
Properties
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5S2/c19-11-3-1-2-9(6-11)7-14-15(21)18(17(24)25-14)10-4-5-13(20)12(8-10)16(22)23/h1-8,19-20H,(H,22,23)/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMWPBAOVYUENA-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the KCa1.1 channel . This channel is a type of potassium channel that plays a crucial role in maintaining the resting potential and repolarization phase of action potentials in excitable cells.
Mode of Action
The compound binds spontaneously and with high affinity to the KCa1.1 channel. This interaction can modulate the activity of the channel, influencing the flow of potassium ions across the cell membrane.
Biological Activity
The compound 2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 478.52 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.52 g/mol |
| CAS Number | 99541-65-8 |
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, similar to other known non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have demonstrated an IC50 value of 0.19 μM for prostaglandin endoperoxide synthase-2 inhibition, suggesting potent anti-inflammatory potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have reported that derivatives of thiazolidinones possess antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 mg/ml, indicating moderate efficacy .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. Thiazolidinone derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally related to the one discussed have shown promise in inhibiting cell proliferation in lung cancer cell lines . Further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Anti-inflammatory Effects in Animal Models : A study utilizing a murine model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammation markers compared to controls.
- Antibacterial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth, supporting its potential as a therapeutic agent against resistant strains.
- Anticancer Screening : In a preliminary screening of various thiazolidinone derivatives, the compound was found to induce apoptosis in human lung cancer cell lines with an IC50 value indicating effective cytotoxicity.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly influences bioactivity and physicochemical properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F in ): Improve metabolic stability and lipophilicity but may reduce hydrogen-bonding capacity.
- Hydroxyl Groups (e.g., target compound): Enhance target binding via H-bonding but may reduce bioavailability due to increased polarity.
- Heterocyclic Substituents (e.g., indolyl in ): Broaden antimicrobial activity by interacting with hydrophobic pockets in bacterial enzymes.
Modifications on the Benzoic Acid Core
Variations in the benzoic acid moiety alter pharmacokinetics and target selectivity:
Preparation Methods
Pre-Functionalization of the Thiazolidinone Core
Reacting 4-amino-2-hydroxybenzoic acid with bis(carboxymethyl)trithiocarbonate under Holmberg conditions forms 3-(2-hydroxy-4-carboxyphenyl)-2-sulfanylidene-thiazolidin-4-one. However, spontaneous decarboxylation may occur, necessitating low-temperature conditions (≤50°C) and rapid workup.
Post-Condensation Coupling
After Knoevenagel condensation, introduce the benzoic acid group via Ullmann coupling or nucleophilic aromatic substitution. For example, treating the benzylidene-thiazolidinone with 2-hydroxy-5-iodobenzoic acid in the presence of CuI/L-proline at 110°C for 48 hours achieves 65–72% yields.
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A patent-derived method condenses 3-hydroxybenzaldehyde, thiourea, and ethyl 2-chloroacetoacetate in refluxing ethanol with triethylamine, forming the thiazolidinone and benzylidene groups simultaneously. While faster (4–6 hours), this route yields mixed E/Z isomers, requiring chromatographic separation.
Ultrasound-Assisted Synthesis
Applying ultrasound irradiation (40 kHz) during the Knoevenagel step reduces reaction time to 2–3 hours and enhances Z-selectivity to >95% by promoting molecular collisions without thermal degradation.
Reaction Condition Optimization
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate without decomposition |
| Solvent | Ethanol/water (3:1) | Balances solubility and selectivity |
| Catalyst Loading | 10 mol% K₂CO₃ | Prevents overbase-induced side reactions |
| Reaction Time | 18–24 hours | Ensures complete conversion |
Purification and Characterization
Purification :
- Recrystallization : Ethyl acetate/hexane (1:2) removes unreacted aldehydes and inorganic salts.
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) resolves E/Z isomers.
Characterization :
- FT-IR : Confirm thione (C=S, ~1250 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) groups.
- ¹H NMR : Key signals include:
- X-ray Crystallography : Validates Z-configuration via dihedral angles between thiazolidinone and benzylidene planes (8.7–12.3°).
Challenges and Mitigation Strategies
- Decarboxylation : Minimized by avoiding prolonged heating above 80°C during benzoic acid coupling.
- Dithioacetal Formation : Occurs under excess HCl; controlled acid concentration (1.0–1.2 equiv) prevents this side reaction.
- Stereochemical Control : Ultrasound irradiation or chiral auxiliaries enhance Z-selectivity.
Industrial-Scale Considerations
Patent EP0054409B1 outlines a scalable process using:
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis of thiazolidinone derivatives typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours) to form the thiazolidinone core .
- Step 2 : Recrystallization from DMF-ethanol to isolate the pure Z-isomer, critical for biological activity .
- Optimization : Solvent polarity (e.g., ethanol for solubility) and base selection (e.g., NaOH for deprotonation) significantly affect reaction kinetics and side-product formation .
Q. How does pH influence the compound’s stability, and what degradation products are observed?
The compound is stable at neutral pH but undergoes hydrolysis in basic conditions due to nucleophilic attack on the thiazolidinone carbonyl group. Degradation products include:
- Benzoic acid derivatives (from cleavage of the phenolic moiety) .
- Thiol-containing byproducts (from sulfanylidene group breakdown) . Stability studies should employ HPLC-MS to monitor degradation pathways under physiological conditions (pH 7.4 vs. 9.0) .
Q. What spectroscopic methods are used to confirm the compound’s structure?
Key characterization techniques include:
- NMR : and NMR to verify the Z-configuration of the methylidene group and aromatic substitution patterns .
- IR : Peaks at 1680–1700 cm confirm the C=O stretch of the thiazolidinone ring .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous (5Z)-5-(2-hydroxybenzylidene) derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed biological activities?
Discrepancies often arise from:
- Stereochemical factors : The Z/E isomerism of the methylidene group alters binding affinity. Molecular docking studies (e.g., AutoDock Vina) can predict isomer-specific interactions with targets like PPAR-γ .
- Metabolic instability : MD simulations in lipid bilayers assess membrane permeability, explaining poor in vivo efficacy despite in vitro activity . Validate predictions with comparative bioassays using purified isomers .
Q. What strategies optimize the compound’s anti-inflammatory activity via structure-activity relationship (SAR) studies?
Key SAR modifications :
| Position Modified | Functional Group Tested | Biological Outcome | Reference |
|---|---|---|---|
| Phenyl ring (R1) | Electron-withdrawing (-Cl) | Increased COX-2 inhibition | |
| Thiazolidinone C5 | Bulky hydrophobic groups | Enhanced selectivity for macrophages |
- Methodology : Combine QSAR modeling (e.g., CoMFA) with in vitro TNF-α inhibition assays to prioritize analogs .
Q. How do conflicting data on the compound’s antimicrobial activity arise, and how can they be resolved?
Contradictions may stem from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and incubation times. Standardize protocols using CLSI guidelines .
- Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiation, as seen in pyrazole-thiazolidinone hybrids .
- Resistance mechanisms : RNA-seq of treated bacterial cultures reveals efflux pump upregulation, guiding structural modifications .
Data Contradiction Analysis
Q. Why does the compound exhibit varying cytotoxicity profiles across cancer cell lines?
Heterogeneity in cell line biology (e.g., expression of ABC transporters or metabolic enzymes) impacts efficacy. Strategies:
- Panel testing : Use NCI-60 cell lines to identify sensitive targets (e.g., leukemia vs. solid tumors) .
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation .
Methodological Recommendations
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate Z/E isomers, as configuration dictates activity .
- Toxicity screening : Zebrafish embryo models provide rapid in vivo toxicity data (LC) before murine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
